Cas no 61135-92-0 (6a-Hydroxymedicarpin)

6a-Hydroxymedicarpin is a bioactive pterocarpan compound derived from certain leguminous plants. It exhibits notable pharmacological properties, including potential antioxidant and anti-inflammatory effects, making it relevant in biomedical research. Structurally, it features a hydroxyl group at the 6a position, which may enhance its reactivity and interaction with biological targets. This compound is of interest for studying plant defense mechanisms and its role in secondary metabolite pathways. Its purity and stability are critical for experimental reproducibility, and it is typically supplied in standardized forms for research applications. Further investigations are ongoing to elucidate its full mechanistic potential.
6a-Hydroxymedicarpin structure
6a-Hydroxymedicarpin structure
Product Name:6a-Hydroxymedicarpin
CAS No:61135-92-0
MF:C16H14O5
MW:286.279365062714
CID:1080696
PubChem ID:44257485
Update Time:2025-05-24

6a-Hydroxymedicarpin Chemical and Physical Properties

Names and Identifiers

    • 6a-Hydroxymedicarpin
    • (6aS-cis)-9-Methoxy-6H-benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol
    • [ "" ]
    • (6aS,11aS)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol
    • 9-methoxy-6,11a-dihydro-[1]benzouro[3,2-c]chromene-3,6a-diol
    • AKOS032948947
    • 9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol
    • LMPK12070131
    • 3,6a-Dihydroxy-9-methoxypterocarpan
    • CHEBI:174731
    • HY-N2700
    • FS-8620
    • DTXSID801157149
    • 3-Hydroxymedicarpin
    • 6H-Benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol, 9-methoxy-, (6aS-cis)-
    • (6aS,11aS)-9-Methoxy-6H-benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol
    • 61135-92-0
    • 6H-Benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol, 9-methoxy-, (6aS,11aS)-
    • CS-0023154
    • M6CMW54A38
    • 6alpha-Hydroxymedicarpin
    • Hydroxymedicarpin, 6alpha-
    • AKOS040761225
    • Inchi: 1S/C16H14O5/c1-19-10-3-5-12-14(7-10)21-15-11-4-2-9(17)6-13(11)20-8-16(12,15)18/h2-7,15,17-18H,8H2,1H3/t15-,16+/m0/s1
    • InChI Key: SXKBOSYKWYQHMV-JKSUJKDBSA-N
    • SMILES: O1C2C=C(C=CC=2[C@@]2(COC3C=C(C=CC=3[C@H]12)O)O)OC

Computed Properties

  • Exact Mass: 286.08400
  • Monoisotopic Mass: 286.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68.2Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 487.0±45.0 °C at 760 mmHg
  • Flash Point: 248.3±28.7 °C
  • PSA: 68.15000
  • LogP: 2.11450
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

6a-Hydroxymedicarpin Security Information

6a-Hydroxymedicarpin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A98870-5mg
6a-Hydroxymedicarpin
61135-92-0
5mg
¥4480.0 2021-09-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3200-1 mg
6alpha-Hydroxymedicarpin
61135-92-0
1mg
¥2275.00 2022-04-26
TargetMol Chemicals
TN3200-1 ml * 10 mm
6alpha-Hydroxymedicarpin
61135-92-0
1 ml * 10 mm
¥ 3810 2024-07-20
A2B Chem LLC
AG79239-5mg
6alpha-Hydroxymedicarpin
61135-92-0 98.0%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN3200-5 mg
6alpha-Hydroxymedicarpin
61135-92-0 98%
5mg
¥ 3,710 2023-07-11
TargetMol Chemicals
TN3200-1 mL * 10 mM (in DMSO)
6alpha-Hydroxymedicarpin
61135-92-0 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN3200-5mg
6alpha-Hydroxymedicarpin
61135-92-0
5mg
¥ 3710 2024-07-20
MedChemExpress
HY-N2700-1mg
6a-Hydroxymedicarpin
61135-92-0 ≥98.0%
1mg
¥4800 2025-04-16
Ambeed
A130520-5mg
6alpha-Hydroxymedicarpin
61135-92-0 98+%
5mg
$248.0 2025-04-18

Additional information on 6a-Hydroxymedicarpin

Introduction to 6a-Hydroxymedicarpin (CAS No: 61135-92-0)

6a-Hydroxymedicarpin, identified by the Chemical Abstracts Service Number (CAS No) 61135-92-0, is a naturally occurring flavonoid derivative that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, characterized by its unique structural and functional properties, belongs to the medicarpin family of flavonoids, which are widely recognized for their biological activities and potential therapeutic applications.

The structural framework of 6a-Hydroxymedicarpin incorporates a flavonoid core, which is a common motif in many bioactive natural products. Specifically, it features a 7-hydroxyl group at the C-4 position and an additional hydroxyl group at the C-6a position, contributing to its distinct chemical profile. This structural arrangement not only influences its solubility and stability but also plays a crucial role in its interactions with biological targets.

Recent studies have highlighted the pharmacological significance of 6a-Hydroxymedicarpin. Research has demonstrated its potential role as an antioxidant, anti-inflammatory, and antimicrobial agent. These properties are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways. For instance, in vitro studies have shown that 6a-Hydroxymedicarpin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its therapeutic potential in managing chronic inflammatory conditions.

In addition to its anti-inflammatory effects, 6a-Hydroxymedicarpin has been investigated for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against a range of bacterial and fungal strains, including those resistant to conventional antibiotics. This is particularly noteworthy given the growing concern over antibiotic resistance worldwide. The antimicrobial mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

The flavonoid core of 6a-Hydroxymedicarpin also contributes to its antioxidant capabilities. Flavonoids are well-known for their ability to neutralize free radicals and protect cells from oxidative damage. This property makes 6a-Hydroxymedicarpin a promising candidate for applications in anti-aging therapies and the prevention of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

One of the most intriguing aspects of 6a-Hydroxymedicarpin is its potential role in cancer research. Emerging evidence suggests that it may exhibit chemopreventive and chemotherapeutic effects by inducing apoptosis in cancer cells while sparing healthy cells. Studies have shown that 6a-Hydroxymedicarpin can activate caspase-dependent and caspase-independent pathways leading to programmed cell death in various cancer cell lines. Furthermore, its ability to inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells, further underscores its potential as an anticancer agent.

The synthesis and isolation of 6a-Hydroxymedicarpin remain challenging due to its complex structural features. However, advancements in synthetic chemistry have enabled researchers to develop more efficient methods for its production. These methods include semi-synthetic approaches that utilize readily available flavonoids as precursors, followed by selective functionalization at the C-6a position. Such methodologies not only facilitate the production of 6a-Hydroxymedicarpin but also allow for structural modifications aimed at enhancing its bioactivity.

The pharmacokinetic profile of 6a-Hydroxymedicarpin is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use. Initial studies suggest that 6a-Hydroxymedicarpin has good oral bioavailability and can be detected in various tissues following administration. However, further research is needed to fully elucidate its pharmacokinetic properties and identify any potential interactions with other drugs.

The safety profile of 6a-Hydroxymedicarpin is also being carefully evaluated through preclinical studies. These studies aim to assess both acute and chronic toxicity levels, as well as any potential side effects associated with long-term use. Preliminary results indicate that 6a-Hydroxymedicarpin is generally well-tolerated at doses relevant to therapeutic use, although more comprehensive toxicological studies are warranted before it can be considered for clinical applications.

In conclusion, 6a-Hydroxymedicarpin (CAS No: 61135-92-0) represents a promising natural product with a wide range of potential therapeutic applications. Its unique structural features contribute to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. While challenges remain in terms of synthesis, isolation, pharmacokinetics, and safety evaluation, 6a-Hydroxymedicarpin holds significant promise for future medical advancements.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd